molecular formula C24H15N3O9 B050978 1,3,5-Tris(4-nitrophenoxy)benzene CAS No. 102852-91-5

1,3,5-Tris(4-nitrophenoxy)benzene

Cat. No. B050978
M. Wt: 489.4 g/mol
InChI Key: DXYUVOVIDRJKFE-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-nitrophenoxy)benzene is a compound with potential applications in materials science, particularly in the synthesis of polymers and the study of molecular structures and chemical properties. It serves as a monomer or a building block in polymer chemistry due to its unique structure and functional groups.

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene involves a multistep process starting from basic aromatic compounds such as hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. A notable example includes the synthesis of a related triamine monomer, which was then polymerized with dianhydrides to produce hyperbranched polyimides. These processes highlight the compound's versatility in forming high-performance materials (Rigana et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 1,3,5-Tris(4-nitrophenoxy)benzene has been elucidated using techniques such as X-ray diffraction. These studies reveal intricate details about the bond lengths, torsional angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties (Gopal et al., 1980).

Chemical Reactions and Properties

1,3,5-Tris(4-nitrophenoxy)benzene and its derivatives participate in various chemical reactions, including polymerization, to form advanced materials with high thermal stability and desirable electrical properties. These reactions underscore the compound's role in creating materials with specific functionalities for advanced applications (Rigana et al., 2016).

Physical Properties Analysis

The synthesized materials derived from 1,3,5-Tris(4-nitrophenoxy)benzene, such as hyperbranched polyimides, exhibit excellent solubility in common organic solvents and high thermal stability. The glass transition temperatures (Tg) of these materials range from 230 to 260°C, indicating their suitability for high-temperature applications (Rigana et al., 2016).

Chemical Properties Analysis

The electrochemical and spectral properties of 1,3,5-Tris(4-nitrophenoxy)benzene derivatives have been studied, highlighting their electroactivity and potential for creating conducting polymers. Such polymers show promising conductivity and stability, making them suitable for electronic applications (Idzik et al., 2010).

Scientific Research Applications

  • Environmental Detection : It was identified in shellfish from Tokyo Bay, indicating its presence in the environment due to the use of related compounds as herbicides (Yamagishi et al., 1978).

  • Inclusion Hosts : This compound can form crystalline inclusion complexes with certain solvents, mediated by hydrogen bonding, which is useful in materials science (Pigge et al., 2000).

  • Polymer Synthesis : Used as a monomer in the synthesis of hyperbranched polyether imides, showcasing its potential in creating materials with good solubility and thermal stability (Rigana et al., 2016).

  • Dendrimer Synthesis : Employed in the synthesis of dendrimers with a 1,3,5-triazine ring, demonstrating its utility in creating complex molecular structures (Takagi et al., 2000).

  • Magnetic Studies : Analyzed for its magnetic properties, particularly in studying the exchange interactions among spins in certain molecular configurations (Kanno et al., 1993).

  • Optical Properties : Explored for its nonlinear optical properties, significant in the field of photonics and optoelectronics (Traber et al., 2004).

  • Free Radical Scavenging : Studied for its potential in scavenging free radicals, relevant in understanding its chemical reactivity and possible antioxidant properties (Makawana & Singh, 2020).

Safety And Hazards

While specific safety and hazard information for 1,3,5-Tris(4-nitrophenoxy)benzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission” discusses the synthesis and properties of a related compound . Another paper titled “1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties” discusses the synthesis and properties of a derivative of 1,3,5-Tris(4-nitrophenoxy)benzene .

properties

IUPAC Name

1,3,5-tris(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUVOVIDRJKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611189
Record name 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-nitrophenoxy)benzene

CAS RN

102852-91-5
Record name 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Gao, C Dong, F Zhang, X Leng, Y Li, SW Kuo - scholar.archive.org
TAB was synthesized based on references reported by Ok-Sang Jung et al and Shiao-Wei Kuo et al [1, 2], and the detailed synthetic method was shown in Scheme 1. Firstly, m-…
Number of citations: 0 scholar.archive.org
T Suzuki, Y Yamada - Polymer Bulletin, 2005 - Springer
Physical and gas transport properties of novel hyperbranched polyimide – silica hybrid membranes were investigated. Hyperbranched polyamic acid as a precursor was prepared by …
Number of citations: 99 link.springer.com
T Suzuki, Y Yamada, Y Tsujita - Polymer, 2004 - Elsevier
Physical and gas transport properties of the hyperbranched polyimide prepared from a triamine, 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), and a dianhydride, 4,4′-(…
Number of citations: 101 www.sciencedirect.com
M Vanjinathan, AS Nasar - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
An inexpensive and highly efficient synthesis of first example of fluorescent aromatic dendrimers having alternative ether and urea linkages without the need for protection and …
Number of citations: 9 onlinelibrary.wiley.com
T Suzuki, Y Yamada - Journal of applied polymer science, 2013 - Wiley Online Library
Physical and gas transport properties of hyperbranched polyimide (HBPI)—silica hybrid membranes prepared with a dianhydride monomer, 4,4′‐(hexafluoroisopropylidene)diphthalic …
Number of citations: 25 onlinelibrary.wiley.com
T Suzuki, Y Yamada, J Sakai - High Performance Polymers, 2006 - journals.sagepub.com
Physical and gas transport properties of novel hyperbranched polyimide-silica hybrid membranes were investigated. Hyperbranched polyamic acid as a precursor was prepared by …
Number of citations: 22 journals.sagepub.com
T Suzuki, Y Yamada - Journal of Polymer Science Part B …, 2006 - Wiley Online Library
Physical and gas transport properties of novel hyperbranched polyimide–silica hybrid membranes were investigated and compared with those of linear‐type polyimide–silica hybrid …
Number of citations: 62 onlinelibrary.wiley.com
D Dean, MA Abdalla, U Vaidya… - High Performance …, 2005 - journals.sagepub.com
The rheological and structural characteristics of polyimides with enhanced melt flow have been investigated. The polyimides were based on 2,3,3′,4′-biphenyltertracarboxylic …
Number of citations: 11 journals.sagepub.com
T Suzuki, Y Yamada - High Performance Polymers, 2007 - journals.sagepub.com
Physical and gas transport properties of end group-modified 6FDA-TAPOB hyperbranched polyimide (HBPI)-silica hybrid membranes were investigated. Hyperbranched polyamic acids …
Number of citations: 22 journals.sagepub.com
RC Lin, MG Mohamed, KC Hsu, JY Wu, YR Jheng… - Rsc Advances, 2016 - pubs.rsc.org
In this study, mono-, bi-, and trivalent coumarin-containing benzoxazine monomers (mono-, di-, and tri-coumarin BZ) were synthesized in high yield and purity by facile Mannich …
Number of citations: 29 pubs.rsc.org

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